molecular formula C17H22N4O3 B2718537 (3,5-Dimethylisoxazol-4-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034559-18-5

(3,5-Dimethylisoxazol-4-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2718537
CAS No.: 2034559-18-5
M. Wt: 330.388
InChI Key: NZDALNFZIJFQGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Researchers synthesized a series of 94 derivatives based on the core structure of DDT26. These derivatives were designed to evaluate their inhibitory activities against BRD4 . Notably, compound DDT26 exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . This suggests its potential as a lead compound for further development.


Molecular Structure Analysis

The molecular formula of DDT26 is C17H22N4O3 . It comprises an isoxazole moiety, a piperidine ring, and a phthalazinone scaffold. The phthalazinone portion of DDT26 mimics the PAPR1 substrate , which contributes to its inhibitory effect on PARP1 (with an IC50 value of 4.289 ± 1.807 μM ) .

Mechanism of Action

DDT26 modulates the expression of key proteins, including c-MYC and γ-H2AX . It induces DNA damage, inhibits cell migration, suppresses colony formation, and arrests the cell cycle at the G1 phase in breast cancer cells (specifically, MCF-7 cells ) . These effects contribute to its anti-proliferative activity.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-10-9-15(19-13(4)18-10)23-14-5-7-21(8-6-14)17(22)16-11(2)20-24-12(16)3/h9,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDALNFZIJFQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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